methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Overview
Description
Methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a complex organic compound belonging to the class of pyrrolopyridines. This compound features a pyrrolopyridine core, which is a fused heterocyclic structure containing nitrogen atoms. The presence of the trityl group and the chloro substituent adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trityl group is often introduced through a subsequent reaction with triphenylmethyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrrolopyridine core can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The chloro substituent can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions might use reagents like potassium permanganate or chromium(VI) oxide.
Reduction reactions could involve hydrogen gas with a palladium catalyst.
Substitution reactions might employ nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation can yield various oxidized derivatives of the pyrrolopyridine core.
Reduction can produce reduced forms of the compound.
Substitution can lead to a variety of substituted pyrrolopyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used as a probe in biological studies to understand cellular processes. Its derivatives might exhibit biological activity, making it useful in drug discovery.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives might exhibit therapeutic properties, such as anticancer or antimicrobial activity.
Industry: In the chemical industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exerts its effects depends on its specific application. For instance, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: This compound lacks the chloro and trityl substituents, making it less complex.
4-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound lacks the trityl group and the carboxylate group.
1-Trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: This compound lacks the chloro substituent.
Uniqueness: Methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to the combination of the chloro substituent, the trityl group, and the carboxylate group. This combination provides a distinct set of chemical properties and reactivity that are not found in the similar compounds listed above.
Properties
IUPAC Name |
methyl 4-chloro-1-tritylpyrrolo[2,3-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN2O2/c1-33-27(32)24-19-30-26-23(25(24)29)17-18-31(26)28(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGBEYFTIPIOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1Cl)C=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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